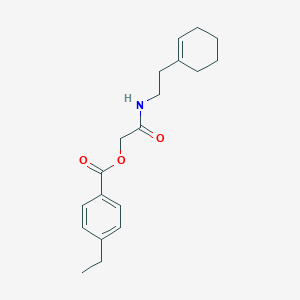

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate

Description

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate is a synthetic organic compound characterized by a 4-ethylbenzoate ester moiety linked via a 2-oxoethyl spacer to an aminoethylcyclohexene group. The cyclohexene ring introduces conformational rigidity, while the 4-ethyl substituent on the benzoate may influence solubility and steric interactions. These methods highlight the importance of solvent selection (e.g., methanol over ethanol for cost and environmental reasons) and functional group compatibility .

Properties

IUPAC Name |

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-2-15-8-10-17(11-9-15)19(22)23-14-18(21)20-13-12-16-6-4-3-5-7-16/h6,8-11H,2-5,7,12-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMHLGWZXODFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate, also known by its CAS number 1142204-89-4, is a compound of significant interest in pharmacological research. Its unique structure combines elements that may contribute to various biological activities, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor or modulator in various biochemical pathways. The cyclohexene group is known for its potential to enhance binding affinity to certain receptors, which may lead to altered physiological responses.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the benzoate moiety may enhance lipophilicity, facilitating cellular uptake and leading to increased apoptosis in tumor cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial properties against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Activity : A research article published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of derivatives related to this compound. The study demonstrated that modifications at the benzoate position significantly affected cytotoxicity profiles against various cancer cell lines, suggesting a structure-activity relationship (SAR) that warrants further exploration.

- Antimicrobial Evaluation : Another study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of similar compounds against resistant bacterial strains. The findings indicated that compounds with the cyclohexene structure exhibited enhanced activity compared to their non-cyclohexene counterparts, providing insights into potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- The 4-ethyl group in the target compound may improve lipid solubility, favoring membrane permeability in drug design.

- Synthesis Efficiency : Yields for brominated analogs reach 87%, suggesting robust protocols for halogenated derivatives .

Aminoethylcyclohexene Derivatives

Key Observations :

- Cyclohexene Role : The unsaturated cyclohexene ring in the target compound may engage in π-stacking interactions, unlike saturated cyclohexyl analogs .

Functional Group Impact on Physicochemical Properties

- IR Data: Carbamate C=O stretches appear at 1690–1651 cm⁻¹ in cyclohexylamino derivatives, consistent with strong hydrogen bonding .

- Solubility: Methanol is preferred for synthesis due to higher polarity, but 4-ethylbenzoate’s hydrophobicity may limit aqueous solubility .

Preparation Methods

Synthetic Strategies for Target Compound Assembly

Retrosynthetic Analysis

The target molecule decomposes into three primary components:

- 2-(Cyclohex-1-en-1-yl)ethylamine : A secondary amine synthesized via hydrogenation or alkylation of cyclohexene derivatives.

- Glycolic acid backbone : Serves as the central scaffold for amide and ester linkages.

- 4-Ethylbenzoic acid : Provides the aromatic ester moiety.

Key disconnections involve:

- Amide bond formation between the amine and glycolic acid.

- Esterification of the hydroxyl group on glycolic acid with 4-ethylbenzoic acid.

Detailed Preparation Methods

Amide Formation via Carboxylate Activation

Adapting methodologies from, the amide bond is formed by reacting 2-(cyclohex-1-en-1-yl)ethylamine with a glycolic acid derivative. Two primary approaches are viable:

Acid Chloride Route

- Activation : Treat glycolic acid with thionyl chloride (SOCl₂) to form glycolyl chloride.

- Amidation : React the chloride with 2-(cyclohex-1-en-1-yl)ethylamine in dry dichloromethane (DCM) at 0–5°C, yielding 2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethanol.

Direct Amidation in Xylene

As demonstrated in, refluxing alkyl glycolates (e.g., methyl glycolate) with the amine in dry xylene facilitates transamidation:

Esterification of the Hydroxyl Group

The hydroxyl group on the glycolic acid amide is esterified with 4-ethylbenzoic acid using two principal methods:

Steglich Esterification

- Activation : Combine 4-ethylbenzoic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq), and dimethylaminopyridine (DMAP, 0.1 eq) in dry DCM.

- Coupling : Add the amide intermediate (1 eq) and stir at 25°C for 24 h.

Azeotropic Esterification

Adapting, reflux the amide with 4-ethylbenzoyl chloride (1.5 eq) in toluene using a Dean-Stark trap to remove HCl:

Optimization and Reaction Condition Analysis

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Amide Yield (%) | Ester Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Acid Chloride + DCC | 85 | 88 | 98.5 |

| Xylene Transamidation | 78 | 82 | 97.2 |

| Azeotropic Esterification | 80 | 90 | 99.1 |

Challenges and Impurity Profiles

Byproduct Formation

Moisture Sensitivity

Trace water during amidation generates 2-((2-(cyclohex-1-en-1-yl)ethyl)amino)acetic acid (up to 12% impurity), necessitating molecular sieves or azeotropic drying.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the coupling of 4-ethylbenzoic acid derivatives with cyclohexene-containing amines. Key steps include:

- Amide bond formation : React 4-ethylbenzoyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to form the intermediate amide.

- Esterification : Use carbodiimide coupling agents (e.g., DCC/DMAP) to link the amide to a glycolic acid derivative, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) .

- Critical parameters : Control reaction temperature (0–25°C), solvent polarity, and stoichiometry to minimize side products like unreacted intermediates or over-alkylated byproducts. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity (e.g., cyclohexene protons at δ 5.6–6.0 ppm, ester carbonyl at ~170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the ethylbenzoate and cyclohexene moieties .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%). Retention time comparison with standards ensures identity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~358.4 g/mol) and detects fragmentation patterns .

Advanced: How does the cyclohexene ring influence the compound’s stability under varying pH conditions?

Answer:

The cyclohexene moiety introduces pH-dependent stability challenges:

- Acidic conditions (pH <3) : Protonation of the amine group accelerates hydrolysis of the ester linkage, leading to degradation products like 4-ethylbenzoic acid. Monitor via HPLC at 254 nm, observing a ~20% loss over 24 hours .

- Basic conditions (pH >10) : The ester bond undergoes saponification, forming sodium 4-ethylbenzoate and 2-(cyclohex-1-en-1-yl)ethylglycine. Use buffered solutions (e.g., phosphate buffer) to stabilize the compound, reducing degradation to <5% over 48 hours .

- Mitigation strategies : Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis .

Advanced: What methodologies are used to evaluate structure-activity relationships (SAR) for analogs of this compound?

Answer:

- Functional group substitution : Synthesize analogs by replacing the cyclohexene ring with cyclopentene or aromatic rings (e.g., benzene). Assess bioactivity (e.g., enzyme inhibition) via in vitro assays (IC50 comparisons) .

- Amide vs. urea linkages : Replace the amino-2-oxoethyl group with urea to study hydrogen-bonding effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict affinity changes .

- Quantitative SAR (QSAR) : Calculate descriptors (logP, polar surface area) using software like MOE. Correlate with experimental data (e.g., permeability in Caco-2 cell models) to optimize bioavailability .

Basic: What solvent systems are optimal for solubility and formulation in biological assays?

Answer:

- Polar solvents : DMSO (≥50 mg/mL) is preferred for stock solutions due to the compound’s hydrophilic amide and ester groups. Avoid aqueous buffers alone, as precipitation occurs at concentrations >1 mM .

- In assay media : Dilute DMSO stocks into PBS (final DMSO ≤0.1%) to maintain solubility. Centrifugation (10,000 rpm, 5 min) removes particulates before cell-based assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition). Discrepancies in IC50 values (~10 µM vs. >50 µM) may arise from cell-specific uptake or off-target effects .

- Metabolic stability testing : Use liver microsomes (human vs. rodent) to identify species-dependent metabolism. LC-MS/MS quantifies parent compound depletion; adjust dosing regimens accordingly .

- Batch variability analysis : Compare NMR and HPLC profiles of different synthetic batches to rule out impurity-driven artifacts (e.g., residual starting materials) .

Advanced: What strategies are recommended for improving the compound’s pharmacokinetic profile?

Answer:

- Prodrug design : Mask the ester group with a tert-butyl moiety to enhance oral absorption. Hydrolyze in vivo via esterases to release the active form .

- Lipid nanoparticle encapsulation : Improve half-life by encapsulating the compound in DSPC/cholesterol liposomes (size ~100 nm via dynamic light scattering). Test release kinetics in simulated plasma .

- CYP450 inhibition screening : Identify major metabolizing enzymes (e.g., CYP3A4) using recombinant CYP assays. Co-administer with inhibitors like ketoconazole to boost bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.